2-Aminobenzo[b]thiophene-3-carbonitrile HCl

Catalog No.
S6596324
CAS No.
350228-35-2
M.F
C9H7ClN2S
M. Wt
210.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzo[b]thiophene-3-carbonitrile HCl

CAS Number

350228-35-2

Product Name

2-Aminobenzo[b]thiophene-3-carbonitrile HCl

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile;hydrochloride

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

InChI

InChI=1S/C9H6N2S.ClH/c10-5-7-6-3-1-2-4-8(6)12-9(7)11;/h1-4H,11H2;1H

InChI Key

VBVMNRUHGUGZRG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl

2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride is a heterocyclic compound characterized by a benzothiophene structure with an amino group and a cyano group attached. Its molecular formula is C9H6N2SC_9H_6N_2S and it has a molecular weight of approximately 174.22 g/mol. The compound exhibits a density of 1.364 g/cm³ and a boiling point of 397.08 °C at 760 mmHg, indicating its stability under high temperatures .

The presence of both the amino and cyano groups suggests potential for reactivity in various chemical transformations, making it an interesting candidate for synthetic applications in medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reactions with Electrophiles: The cyano group can undergo hydrolysis to form carboxylic acids or react with nucleophiles to form amidines.
  • Cyclization Reactions: The compound can be involved in cyclization processes to form more complex heterocycles, particularly under acidic or basic conditions.

These reactions are significant for developing derivatives that may exhibit enhanced biological activity or novel properties.

Research indicates that compounds related to 2-aminobenzo[b]thiophene-3-carbonitrile possess various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Similar compounds have been explored for their ability to inhibit tumor growth, particularly through mechanisms involving kinase inhibition .
  • Cytotoxicity: Certain studies have reported cytotoxic effects on cancer cell lines, indicating the compound's potential in cancer therapy .

The specific biological activities of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride require further investigation to fully elucidate its pharmacological profile.

Several methods exist for synthesizing 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of a base, yielding high purity products rapidly (58–96% yield) .
  • Conventional Heating: Traditional methods involve heating reactants under reflux conditions, which may require longer reaction times but can also yield significant amounts of the target compound.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis protocols that simplify the process by combining multiple steps into a single reaction vessel, enhancing efficiency and reducing purification needs .

The applications of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride span various fields:

  • Medicinal Chemistry: Its derivatives are being investigated for potential use as therapeutic agents targeting various diseases, particularly cancers.
  • Material Science: The compound may serve as a building block for creating novel materials with unique electronic properties.
  • Agricultural Chemistry: Compounds related to this structure are explored for use as agrochemicals due to their biological activity against pests and pathogens .

Studies on the interactions of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride with biological systems are crucial for understanding its pharmacodynamics:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its bioavailability and efficacy .

Several compounds share structural similarities with 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Benzo[b]thiophene-3-carbonitrile24434-84-20.79
Methyl 3-aminobenzo[b]thiophene-2-carboxylate35212-85-20.72
2-Amino-5-methylthiophene-3-carbonitrile138564-58-60.62
Benzo[b]thiophene-2-carbonitrile55219-11-90.79
4-(Methylsulfonyl)benzonitrile22821-76-70.62

The uniqueness of 2-amino-benzothiophene-3-carbonitrile lies in its specific combination of functional groups (amino and cyano) attached to the benzothiophene framework, which may enhance its reactivity and biological activity compared to similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

210.0018471 g/mol

Monoisotopic Mass

210.0018471 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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